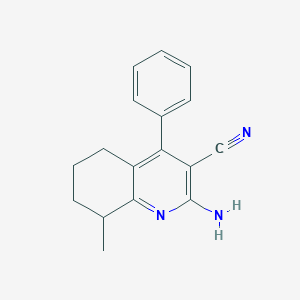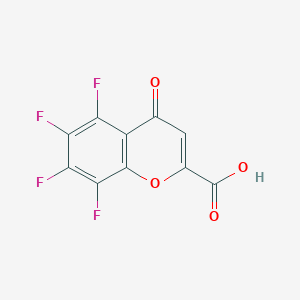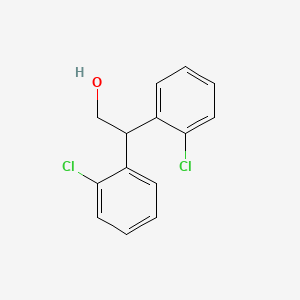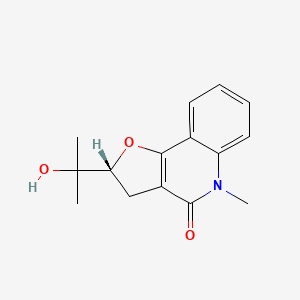
Pyridazino(4,3-c)isoquinoline, 3-methyl-6-(1-pyrrolidinyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyridazino(4,3-c)isoquinoline, 3-methyl-6-(1-pyrrolidinyl)- is a heterocyclic compound that features a fused ring system combining pyridazine and isoquinoline moieties. This compound is of significant interest due to its potential pharmacological properties and applications in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Pyridazino(4,3-c)isoquinoline, 3-methyl-6-(1-pyrrolidinyl)- typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, the cyclization of 4-chloro-5-[2-chloroethyl-amino]-2-methyl-3(2H)-pyridaziones with sodium sulfide can yield related pyridazino compounds .
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, often facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace leaving groups on the compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Aplicaciones Científicas De Investigación
Pyridazino(4,3-c)isoquinoline, 3-methyl-6-(1-pyrrolidinyl)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its pharmacological properties.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mecanismo De Acción
The mechanism of action of Pyridazino(4,3-c)isoquinoline, 3-methyl-6-(1-pyrrolidinyl)- involves interaction with specific molecular targets in biological systems. This compound may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
- Pyridazine derivatives
- Isoquinoline derivatives
- Pyridazinone derivatives
Comparison: Pyridazino(4,3-c)isoquinoline, 3-methyl-6-(1-pyrrolidinyl)- is unique due to its fused ring system, which imparts distinct physicochemical properties. Compared to pyridazine and isoquinoline derivatives, this compound may exhibit enhanced stability, specific binding affinities, and unique biological activities .
Propiedades
Número CAS |
96825-97-7 |
|---|---|
Fórmula molecular |
C16H16N4 |
Peso molecular |
264.32 g/mol |
Nombre IUPAC |
3-methyl-6-pyrrolidin-1-ylpyridazino[4,3-c]isoquinoline |
InChI |
InChI=1S/C16H16N4/c1-11-10-14-15(19-18-11)12-6-2-3-7-13(12)16(17-14)20-8-4-5-9-20/h2-3,6-7,10H,4-5,8-9H2,1H3 |
Clave InChI |
YPWBXHJHCRFZQE-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C3=CC=CC=C3C(=N2)N4CCCC4)N=N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(4-Fluorobenzyl)-2,8-diazaspiro[4.5]decan-1-one](/img/structure/B11853391.png)
![6-Bromo-4-chlorothieno[2,3-d]pyrimidin-2-amine](/img/structure/B11853402.png)
![9-Methoxy-4-nitro-7h-furo[3,2-g]chromen-7-one](/img/structure/B11853415.png)


![N-[(Z)-dimethylaminomethylideneamino]-6-(dimethylaminomethylideneamino)pyridine-2-carboxamide](/img/structure/B11853421.png)

![9-Chloro-2,3,4,6,7,12-hexahydroindolo[2,3-a]quinolizine](/img/structure/B11853429.png)






